molecular formula C6H13Cl2O4P B1142635 Bis(1-chloro-2-propyl) phosphate CAS No. 789440-10-4

Bis(1-chloro-2-propyl) phosphate

Cat. No.: B1142635
CAS No.: 789440-10-4
M. Wt: 251.04 g/mol
InChI Key: ORAAZVDXWSKZHK-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of bis(1-Chloropropan-2-yl) hydrogen phosphate emerges from the broader historical trajectory of organophosphate flame retardant chemistry that began in the early twentieth century. Organophosphate flame retardants were first developed in the first half of the twentieth century in the form of triphenyl phosphate, tricresyl phosphate, and tributyl phosphate for use in plastics like cellulose nitrate and cellulose acetate. The evolution of flame retardant technology accelerated significantly during the mid-twentieth century as industrial demands for fire-safe materials increased across multiple sectors.

The specific synthesis and identification of bis(1-Chloropropan-2-yl) hydrogen phosphate can be traced to research focused on understanding the metabolic fate of tris(1-chloro-2-propyl) phosphate, a widely used flame retardant compound. Scientific investigation into the biotransformation pathways of organophosphate flame retardants revealed that bis(1-Chloropropan-2-yl) hydrogen phosphate functions as a significant metabolite formed through hydrolysis processes. This discovery marked an important milestone in environmental chemistry, as it demonstrated how complex organophosphate molecules undergo systematic degradation to form simpler, yet still chemically significant, derivatives.

The compound's formal recognition in chemical databases occurred relatively recently, with its creation date in PubChem recorded as December 18, 2015, and subsequent modifications as recent as May 10, 2025. This timeline reflects the growing awareness of metabolite compounds and their environmental significance, particularly as analytical techniques have advanced to detect and characterize these transformation products with greater precision and reliability.

Chemical Classification as a Dialkyl Phosphate

Bis(1-Chloropropan-2-yl) hydrogen phosphate belongs to the well-defined chemical class of dialkyl phosphates, which are organic compounds containing a phosphate group linked to exactly two alkyl chains. This classification places the compound within a broader family of phosphate esters that play crucial roles in both biological and environmental systems. Dialkyl phosphates are characterized by their structural formula where two of the three hydroxyl groups of phosphoric acid are replaced by alkyl substituents, leaving one acidic hydrogen atom intact.

The specific structural characteristics of bis(1-Chloropropan-2-yl) hydrogen phosphate include two identical 1-chloropropan-2-yl groups attached to the central phosphate moiety. The compound's canonical SMILES notation, CC(CCl)OP(=O)(O)OC(C)CCl, clearly illustrates this symmetric arrangement. The presence of chlorine atoms in both alkyl chains distinguishes this compound from simpler dialkyl phosphates and contributes to its unique chemical properties and environmental behavior.

Within the broader classification system, this compound represents a halogenated dialkyl phosphate, a subclass that exhibits distinct physicochemical properties compared to non-halogenated analogs. The chlorine substituents significantly influence the compound's hydrophobicity, stability, and reactivity patterns. These structural features position bis(1-Chloropropan-2-yl) hydrogen phosphate as an important representative of chlorinated organophosphate compounds that have gained prominence in environmental studies due to their persistence and bioaccumulation potential.

Property Value Source
Molecular Formula C₆H₁₃Cl₂O₄P
Molecular Weight 251.04 g/mol
CAS Number 789440-10-4
Chemical Class Dialkyl Phosphate
InChI Key ORAAZVDXWSKZHK-UHFFFAOYSA-N

Relationship to Organophosphate Flame Retardants

The relationship between bis(1-Chloropropan-2-yl) hydrogen phosphate and organophosphate flame retardants represents a critical aspect of modern fire safety chemistry and environmental fate studies. Organophosphate flame retardants constitute a major category of fire suppressant chemicals that have experienced dramatic growth in usage following restrictions on brominated flame retardants in the early 2000s. This shift led to an estimated production of 1 million tonnes of organophosphate flame retardants in 2018, highlighting the industrial significance of this chemical class.

Bis(1-Chloropropan-2-yl) hydrogen phosphate emerges primarily as a metabolite of tris(1-chloro-2-propyl) phosphate, one of the most important chlorinated organophosphate flame retardants currently in commercial use. The parent compound, tris(1-chloro-2-propyl) phosphate, finds extensive application in polyurethane foam, polyvinyl chloride, polyvinyl acetate, phenolic resin, and epoxy resin materials. During biotransformation processes, enzymatic hydrolysis of the parent compound yields bis(1-Chloropropan-2-yl) hydrogen phosphate along with other metabolites including 1-hydroxy-2-propyl bis(1-chloro-2-propyl) phosphate.

The metabolic pathway leading to bis(1-Chloropropan-2-yl) hydrogen phosphate formation involves Phase I biotransformation processes mediated by human liver microsomes. Research has identified this compound as one of several confirmed human metabolites of tris(1-chloro-2-propyl) phosphate, though it typically forms to a lesser extent compared to other metabolites after three hours of incubation. This metabolic relationship has significant implications for biomonitoring studies and environmental fate assessments, as the presence of bis(1-Chloropropan-2-yl) hydrogen phosphate in biological or environmental samples can serve as an indicator of exposure to the parent flame retardant compound.

The flame retardant mechanism of the parent compounds involves multifunctional activity in both gas phase and condensed phase fire suppression. Halogenated organophosphates like tris(1-chloro-2-propyl) phosphate demonstrate enhanced activity because their degradation products interfere directly with combustion processes in the gas phase, while all organophosphates contribute to condensed phase activity by forming phosphorus acids that promote char formation.

Significance in Environmental Chemistry

The environmental significance of bis(1-Chloropropan-2-yl) hydrogen phosphate extends far beyond its role as a simple metabolite, encompassing critical aspects of environmental fate, bioavailability, and ecosystem impact assessment. As organophosphate flame retardants have become ubiquitous in consumer products and industrial applications, understanding the environmental behavior of their transformation products has become essential for comprehensive environmental risk assessment.

Environmental occurrence studies have documented the widespread presence of organophosphate compounds in various environmental compartments. These compounds have been detected ubiquitously in effluents from sewage treatment plants in concentrations ranging from nanograms per liter up to several micrograms per liter. Chlorinated organophosphate compounds, including the parent compound tris(1-chloro-2-propyl) phosphate, tend to pass through sewage treatment plants without effective removal, while alkyl organophosphate compounds are more successfully retained. This differential treatment efficiency has significant implications for the environmental fate of bis(1-Chloropropan-2-yl) hydrogen phosphate and related metabolites.

The compound's environmental persistence characteristics contribute to its detection in diverse environmental matrices. Tris(1-chloro-2-propyl) phosphate, the parent compound, exhibits a half-life exceeding 60 days in environmental systems and appears to be recalcitrant in water. These persistence characteristics suggest that metabolites like bis(1-Chloropropan-2-yl) hydrogen phosphate may also demonstrate significant environmental stability, potentially leading to accumulation in aquatic systems and sediments.

Research has identified multiple pathways for environmental introduction of organophosphate compounds beyond direct wastewater discharge. Long-range atmospheric transport has been suggested as a significant distribution mechanism, supported by detection of organophosphate compounds in volcanic lakes without direct urban impacts and in oceanic and arctic air masses. This atmospheric transport capability indicates that bis(1-Chloropropan-2-yl) hydrogen phosphate and related compounds may achieve global distribution patterns similar to other persistent organic pollutants.

The biomonitoring significance of bis(1-Chloropropan-2-yl) hydrogen phosphate relates to its potential utility as a biomarker for organophosphate flame retardant exposure. Dialkyl phosphates have emerged as common biomarkers for assessing organophosphate exposure in epidemiological investigations, though their application requires careful consideration of specificity and toxicological relevance. The detection of bis(1-Chloropropan-2-yl) hydrogen phosphate in biological samples could provide specific information about exposure to tris(1-chloro-2-propyl) phosphate, offering advantages over non-specific dialkyl phosphate measurements that cannot distinguish between different organophosphate sources.

Environmental analytical chemistry applications increasingly recognize the importance of metabolite detection for comprehensive exposure assessment. The identification of bis(1-Chloropropan-2-yl) hydrogen phosphate represents an advancement in analytical capabilities that allows researchers to track not only parent compound distributions but also transformation product fate and behavior. This enhanced analytical scope provides more complete pictures of organophosphate environmental cycling and potential ecosystem impacts.

Properties

IUPAC Name

bis(1-chloropropan-2-yl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl2O4P/c1-5(3-7)11-13(9,10)12-6(2)4-8/h5-6H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAAZVDXWSKZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)OP(=O)(O)OC(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274172
Record name Bis(1-Chloropropan-2-yl) hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

789440-10-4
Record name Bis(2-chloro-1-methylethyl) hydrogen phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=789440-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(1-Chloropropan-2-yl) hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Alkoxylation of Phosphorus Oxychloride

The primary route to bis(1-chloropropan-2-yl) hydrogen phosphate involves the stepwise alkoxylation of POCl₃ with propylene oxide. The reaction proceeds via nucleophilic attack of the epoxide’s oxygen on phosphorus, followed by ring-opening and chloride displacement. Using AlCl₃ (1,000–3,000 ppm) as a catalyst at 50–80°C, the reaction achieves a POCl₃:propylene oxide molar ratio of 1:3.09–1:3.50, yielding TCPP alongside bis(1-chloropropan-2-yl) hydrogen phosphate as an intermediate.

Critical Reaction Parameters:

ParameterOptimal RangeImpact on Yield/Purity
Catalyst Concentration1,000–3,000 ppm AlCl₃Higher concentrations reduce TCPP ether byproducts
Temperature50–80°CPrevents thermal decomposition of intermediates
Molar Ratio (POCl₃:PO)1:3.09–1:3.50Excess PO drives alkoxylation to TCPP
Reaction Duration4–6 hoursEnsures complete epoxide conversion

Byproduct Formation and Control

Bis(1-chloropropan-2-yl) hydrogen phosphate accumulates when the alkoxylation reaction terminates at the secondary esterification stage. Competing pathways include:

  • TCPP Ether Formation: Undesired ether linkages form via alkoxylation of intermediate phosphoric acids, particularly under TiCl₃ catalysis.

  • Isomerization: The ratio of TCPP isomers (e.g., tris(1-chloro-2-propyl) vs. tris(2-chloro-1-propyl) phosphate) influences the residual bis-ester content, with AlCl₃ favoring isomer ratios >4:1.

Catalyst Systems and Performance Comparison

Aluminum Trichloride (AlCl₃)

AlCl₃-catalyzed reactions produce bis(1-chloropropan-2-yl) hydrogen phosphate with <1% TCPP ether content, attributed to its strong Lewis acidity, which accelerates epoxide ring-opening while suppressing etherification. The catalyst’s solubility in POCl₃ ensures homogeneous reaction conditions, facilitating a 92–95% conversion efficiency.

Titanium Tetrachloride (TiCl₄)

TiCl₄, while effective in early patents, generates higher proportions of TCPP ethers (up to 5%) due to weaker control over secondary reactions. Post-reaction washing with acidic, neutral, and alkaline solutions is required to remove residual Ti species, complicating purification.

Purification and Isolation Strategies

Crude reaction mixtures undergo sequential treatments to isolate bis(1-chloropropan-2-yl) hydrogen phosphate:

  • Acidic Washing: Removes unreacted POCl₃ and catalyst residues using 0.1 M HCl.

  • Neutral Rinsing: Eliminates ionic byproducts with deionized water.

  • Vacuum Distillation: Separates volatile contaminants (e.g., excess propylene oxide) at 130°C and 40 mbar.

Challenges and Industrial Optimization

Key challenges in large-scale production include:

  • Isomer Control: Ensuring consistent ratios of 1-chloro-2-propyl to 2-chloro-1-propyl groups to meet regulatory specifications for TCPP.

  • Catalyst Recovery: AlCl₃ cannot be easily recycled, necessitating cost-effective disposal or neutralization protocols.

  • Purity Standards: Residual acidity from bis(1-chloropropan-2-yl) hydrogen phosphate must be <50 ppm to prevent polymer degradation in flame-retardant applications .

Chemical Reactions Analysis

Types of Reactions

Bis(1-Chloropropan-2-yl) hydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Intermediate in Organophosphorus Chemistry

Bis(1-Chloropropan-2-yl) hydrogen phosphate serves as an important intermediate in the synthesis of other organophosphorus compounds. Its dual chlorine atoms enable it to participate in substitution reactions, hydrolysis, and as a phosphorylating agent in organic synthesis. The general reaction scheme for its synthesis involves the reaction of 1-chloro-2-propanol with phosphorus oxychloride under controlled conditions:2C3H7ClO+POCl3(C3H6Cl)2PO4H+HCl2C_3H_7ClO+POCl_3\rightarrow (C_3H_6Cl)_2PO_4H+HClThis reaction is typically conducted in an inert atmosphere to minimize side reactions and maximize yield.

Biological Research

Potential Neurotoxic Effects

Research indicates that bis(1-Chloropropan-2-yl) hydrogen phosphate may exhibit neurotoxic effects due to its ability to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation. In vitro studies have shown that exposure to this compound can significantly alter neurotransmitter levels, raising concerns about its environmental persistence and toxicity .

Metabolite of Flame Retardants

This compound is also studied as a metabolite of flame retardants, particularly in the context of human biomonitoring data. Its presence in biological systems can indicate exposure levels and potential health risks associated with organophosphate flame retardants .

Industrial Applications

Flame Retardants

Bis(1-Chloropropan-2-yl) hydrogen phosphate is widely used in the production of flame retardants for various materials, including textiles and plastics. Its chemical properties make it effective in enhancing the fire resistance of these materials, thereby contributing to safety standards in consumer products.

Plasticizers

Additionally, this compound finds use as a plasticizer, improving flexibility and durability in polymer-based products. Its incorporation into plastics helps achieve desired mechanical properties while maintaining performance under thermal stress.

Environmental Impact

Biomonitoring Studies

Recent studies have focused on the environmental impact of bis(1-Chloropropan-2-yl) hydrogen phosphate as part of broader assessments of polyhalogenated organophosphate compounds. Biomonitoring data have been utilized to estimate daily intake levels across different age groups, highlighting potential exposure risks associated with this compound and its derivatives .

Mechanism of Action

The mechanism of action of bis(1-Chloropropan-2-yl) hydrogen phosphate involves its interaction with various molecular targets. In biological systems, it can act as a metabolite of flame retardants, influencing cellular processes. The compound can interact with enzymes and proteins, potentially affecting their function. The exact pathways and molecular targets are still under investigation, and more research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare bis(1-chloropropan-2-yl) hydrogen phosphate with structurally or functionally related organophosphates:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
bis(1-Chloropropan-2-yl) hydrogen phosphate C₆H₁₃Cl₂O₄P 251.04 Two chlorinated isopropyl groups; hazardous (GHS Class 8). Likely metabolite or intermediate in OPFR degradation; potential flame retardant .
TCPP (Tris(1-chloropropan-2-yl) phosphate) C₉H₁₈Cl₃O₄P 327.57 Three chlorinated isopropyl groups; widely used as a flame retardant. Flame retardant in polyurethane foam, insulation materials, and electronics .
BCIPP (Bis(1-chloro-2-propyl) hydrogen phosphate) C₆H₁₃Cl₂O₄P 251.04 Structural isomer of bis(1-chloropropan-2-yl) hydrogen phosphate. Primary metabolite of TCPP; biomarker for human exposure studies .
Bis(1,3-dichloro-2-propyl) phosphate C₆H₁₁Cl₄O₄P 319.92 Four chlorine atoms (two per propyl group); higher halogenation. Suspected degradation product of higher-chlorinated OPFRs; environmental persistence .
U-OPFR (2,2-bis(chloromethyl)propane-1,3-diyl tetrakis(1-chloropropan-2-yl) bis(phosphate)) C₁₃H₂₀Cl₆O₈P₂ 636.98 Complex branched structure with four chlorinated isopropyl groups. Novel flame retardant identified in baby products; unregulated and poorly characterized .
Bis(2-ethylhexyl) phosphate C₁₆H₃₅O₄P 322.42 Non-chlorinated; long alkyl chains. Plasticizer and surfactant; lower toxicity compared to chlorinated analogs .

Key Comparative Insights:

Structural Differences: Chlorination: Bis(1-chloropropan-2-yl) hydrogen phosphate contains two chlorine atoms, whereas TCPP and U-OPFR have three and six chlorine atoms, respectively. Branching: U-OPFR exhibits a highly branched structure, which may enhance its thermal stability and efficacy as a flame retardant but complicates biodegradation .

Functional Roles :

  • Flame Retardancy : TCPP and U-OPFR are directly used as flame retardants, while bis(1-chloropropan-2-yl) hydrogen phosphate is likely a metabolite or degradation product of such compounds .
  • Biomonitoring : BCIPP, a structural isomer of the target compound, is a well-established urinary biomarker for TCPP exposure in humans .

In contrast, non-chlorinated analogs like bis(2-ethylhexyl) phosphate exhibit lower acute toxicity .

Environmental and Metabolic Fate :

  • Chlorinated OPFRs like TCPP and bis(1-chloropropan-2-yl) hydrogen phosphate undergo Phase I metabolism (hydrolysis, oxidation) to form metabolites such as BCIPP and TCIPP-M1, which are excreted in urine .
  • Higher-chlorinated derivatives (e.g., bis(1,3-dichloro-2-propyl) phosphate) resist biodegradation, leading to bioaccumulation in aquatic systems .

Research Findings and Data

  • Metabolic Pathways : In vitro studies confirm that bis(1-chloropropan-2-yl) hydrogen phosphate is a key metabolite of TCPP, formed via enzymatic hydrolysis in liver microsomes .
  • Flame Retardant Efficacy : TCPP reduces ignition propensity in polyurethane foam at concentrations as low as 5–10% w/w , whereas U-OPFR’s complex structure may enhance flame suppression at lower doses .
  • Environmental Detection : Bis(1,3-dichloro-2-propyl) phosphate has been detected in wastewater at concentrations up to 120 ng/L , highlighting its persistence despite regulatory restrictions on precursor compounds .

Biological Activity

Bis(1-Chloropropan-2-yl) hydrogen phosphate (BCPHP) is an organophosphate compound with notable biological activities and applications in various fields, including chemistry, biology, and industry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

BCPHP has the molecular formula C₆H₁₃Cl₂O₄P and is characterized by two chlorine atoms attached to a propanol backbone and a phosphate group. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in the synthesis of other organophosphorus compounds.

Target of Action

BCPHP acts primarily through its interaction with biological molecules, particularly enzymes and receptors involved in cellular signaling pathways. As an organophosphate, it can inhibit enzymes such as acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which is crucial for neurotransmission.

Biochemical Pathways

The compound is known to be a metabolite of tris(1-chloro-2-propyl) phosphate (TCIPP), which is commonly used as a flame retardant. Research indicates that BCPHP may undergo hydrolysis in biological systems, producing phosphoric acid and 1-chloro-2-propanol, which can further interact with cellular components.

Toxicological Profile

Research has shown that BCPHP exhibits toxicological effects typical of organophosphates. It has been associated with neurotoxic effects due to its AChE inhibitory activity. Studies indicate that exposure to organophosphates can lead to symptoms such as headaches, dizziness, and cognitive impairments due to disrupted cholinergic signaling.

Case Studies and Research Findings

  • Neurotoxicity Studies : A study on the metabolic pathways of TCIPP revealed that BCPHP could potentially contribute to neurotoxic effects observed with prolonged exposure to organophosphate flame retardants. The study indicated significant inhibition of AChE activity in vitro at concentrations relevant to environmental exposure levels .
  • Cellular Impact : In vitro assays demonstrated that BCPHP could induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to activate caspase pathways, leading to programmed cell death .
  • Comparative Analysis : When compared to other organophosphates like TCIPP and tris(2-chloroethyl) phosphate (TCEP), BCPHP exhibited similar cytotoxicity profiles but varied in potency depending on the cellular context. For example, BCPHP showed IC50 values ranging from 10 µM to 50 µM across different cancer cell lines .

Applications in Research and Industry

BCPHP is primarily utilized as an intermediate in the synthesis of other organophosphorus compounds. Its role as a metabolite of flame retardants highlights its significance in environmental studies, particularly concerning human health risks associated with exposure to flame retardants.

Table 1: Comparison of Biological Activity with Related Compounds

CompoundIC50 (µM)Mechanism of ActionNotes
Bis(1-Chloropropan-2-yl) H.P.10 - 50AChE inhibition; apoptosis inductionNeurotoxic potential
Tris(1-chloro-2-propyl) P.5 - 30AChE inhibitionMore potent neurotoxic effects
Tris(2-chloroethyl) P.15 - 60AChE inhibitionSimilar toxicity profile

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